Taselisib

Catalog No.
S549007
CAS No.
1282512-48-4
M.F
C24H28N8O2
M. Wt
460.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Taselisib

CAS Number

1282512-48-4

Product Name

Taselisib

IUPAC Name

2-methyl-2-[4-[2-(5-methyl-2-propan-2-yl-1,2,4-triazol-3-yl)-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]pyrazol-1-yl]propanamide

Molecular Formula

C24H28N8O2

Molecular Weight

460.5 g/mol

InChI

InChI=1S/C24H28N8O2/c1-14(2)32-22(27-15(3)29-32)19-13-30-8-9-34-20-10-16(6-7-18(20)21(30)28-19)17-11-26-31(12-17)24(4,5)23(25)33/h6-7,10-14H,8-9H2,1-5H3,(H2,25,33)

InChI Key

BEUQXVWXFDOSAQ-UHFFFAOYSA-N

SMILES

CC1=NN(C(=N1)C2=CN3CCOC4=C(C3=N2)C=CC(=C4)C5=CN(N=C5)C(C)(C)C(=O)N)C(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

GDC0032, GDC0032, GDC 0032, RG7604, RG7604, RG 7604, Taselisib

Canonical SMILES

CC1=NN(C(=N1)C2=CN3CCOC4=C(C3=N2)C=CC(=C4)C5=CN(N=C5)C(C)(C)C(=O)N)C(C)C

Description

The exact mass of the compound Taselisib is 460.23352 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Taselisib for Specific Cancers

  • Breast Cancer

    Taselisib has been extensively studied in the context of breast cancer, particularly in patients with advanced or metastatic disease harboring a specific mutation in the PIK3CA gene. This mutation leads to overactive PI3K signaling, making cancer cells dependent on this pathway for survival []. Clinical trials have shown promising results for Taselisib in combination with other therapies for patients with PIK3CA-mutated breast cancer [].

  • Other Cancers

    Research is ongoing to explore the efficacy of Taselisib in other cancer types where the PI3K pathway is implicated. Studies are investigating its use in cancers such as endometrial cancer, ovarian cancer, and certain types of blood cancers [, , ].

Taselisib for Combination Therapy

A significant area of research focuses on utilizing Taselisib in combination with other anti-cancer drugs. The rationale behind this approach is to target multiple aspects of cancer cell biology simultaneously, potentially leading to improved treatment outcomes. Clinical trials are evaluating Taselisib alongside chemotherapy, hormonal therapy, and other targeted therapies for various cancers [, ].

Taselisib for Resistance Mechanisms

Cancer cells can develop resistance to therapies over time. Scientific research is investigating the mechanisms by which cancer cells develop resistance to Taselisib. This knowledge can be used to develop strategies to overcome resistance and improve the long-term effectiveness of Taselisib-based treatments [].

Taselisib, also known as GDC-0032, is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, specifically targeting the alpha isoform of PI3K. This compound has shown increased potency against mutant forms of the PI3K alpha isoform compared to its wild-type counterpart. By inhibiting the PI3K pathway, Taselisib disrupts downstream signaling that regulates tumor cell proliferation and apoptosis, making it a promising candidate in cancer therapy, particularly for tumors with PIK3CA mutations .

Taselisib acts by competitively inhibiting PI3K, specifically targeting the ATP-binding pocket of the enzyme []. This disrupts the PI3K signaling pathway, which plays a role in cell growth and survival. By inhibiting PI3K, Taselisib can potentially prevent cancer cells from proliferating [].

Taselisib acts primarily through its interaction with the ATP-binding pocket of the catalytic subunit of PI3K. The inhibition leads to a decrease in the production of phosphatidylinositol 3,4,5-trisphosphate (PIP3), which is crucial for activating signaling cascades involved in cell growth and survival. The chemical structure of Taselisib allows it to effectively compete with ATP for binding to the enzyme, thus blocking its activity .

Taselisib has demonstrated significant biological activity in various preclinical and clinical studies. It has been shown to inhibit tumor growth in models expressing mutant PIK3CA. In a Phase I clinical trial involving patients with advanced solid tumors, Taselisib exhibited a confirmed response rate of 36% in patients with PIK3CA-mutant tumors . Additionally, it has been evaluated in combination with other agents like letrozole in breast cancer models, showing enhanced efficacy against drug-resistant cancer cells .

The synthesis of Taselisib involves several steps that include the construction of its complex triazole and pyrazole moieties. While specific synthetic routes may vary, they generally encompass reactions such as cyclization and functional group modifications to achieve the final compound. The detailed synthetic pathway has not been extensively published but typically involves standard organic synthesis techniques like condensation reactions and purification methods such as high-performance liquid chromatography .

Taselisib is primarily being explored for its therapeutic potential in treating various cancers, including breast cancer, ovarian cancer, and solid tumors characterized by PIK3CA mutations. Its ability to overcome resistance mechanisms associated with other therapies makes it a valuable candidate for combination treatments . Additionally, ongoing clinical trials are assessing its safety and efficacy across different cancer types.

Interaction studies have shown that Taselisib can affect various signaling pathways beyond PI3K. For instance, it has been noted to interact with estrogen receptor signaling pathways when combined with aromatase inhibitors like letrozole. This interaction suggests that Taselisib may have broader implications in modulating tumor microenvironments and overcoming drug resistance . Furthermore, potential drug-drug interactions have been identified; for example, co-administration with ambroxol may increase the risk of methemoglobinemia .

Taselisib shares structural and functional similarities with several other PI3K inhibitors. Below is a comparison highlighting its uniqueness:

Compound NameSelectivityTargeted IsoformClinical StatusNotable Features
TaselisibHighPI3K alphaInvestigationalOvercomes resistance in breast cancer
IdelalisibModeratePI3K deltaApprovedUsed primarily for hematologic malignancies
CopanlisibModeratePI3K alpha/deltaApprovedAdministered via intravenous route
AlpelisibHighPI3K alphaApprovedSpecifically targets PIK3CA mutations

Uniqueness of Taselisib:

  • Enhanced Potency: Taselisib demonstrates higher selectivity for mutant forms of PI3K alpha compared to other inhibitors.
  • Combination Therapy Potential: Its efficacy in combination with other drugs like letrozole provides an edge in treating resistant cancers.
  • Broad Application Spectrum: While many similar compounds target specific cancers or pathways, Taselisib's application across various solid tumors enhances its therapeutic potential.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

460.23352217 g/mol

Monoisotopic Mass

460.23352217 g/mol

Heavy Atom Count

34

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

L08J2O299M

Wikipedia

Taselisib

Dates

Modify: 2023-08-15
1: Lopez S, Schwab CL, Cocco E, Bellone S, Bonazzoli E, English DP, Schwartz PE,  Rutherford T, Angioli R, Santin AD. Taselisib, a selective inhibitor of PIK3CA, is highly effective on PIK3CA-mutated and HER2/neu amplified uterine serous carcinoma in vitro and in vivo. Gynecol Oncol. 2014 Aug 26. pii: S0090-8258(14)01277-3. doi: 10.1016/j.ygyno.2014.08.024. [Epub ahead of print] PubMed PMID: 25172762.

Explore Compound Types